Brevinin-1SHb precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPIFSAICKKTKKC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Brevinin 1shb Precursor
Gene Cloning and Transcriptional Analysis
The journey to understanding the Brevinin-1SHb precursor begins at the genetic level. Scientists have employed advanced molecular techniques to isolate and analyze the gene encoding this precursor, shedding light on its expression and regulation.
cDNA Cloning Methodologies for Precursor Identification
The identification of the this compound, like many other antimicrobial peptides, has been made possible through the powerful technique of complementary DNA (cDNA) cloning. nih.govmdpi.com This methodology involves reverse transcribing messenger RNA (mRNA) from relevant tissues, such as the skin secretions of amphibians, into cDNA. mdpi.com This cDNA library then serves as a template for identifying the specific gene sequence encoding the precursor protein.
A common approach involves the use of degenerate primers designed based on conserved regions of known brevinin family peptides. mdpi.com These primers are utilized in polymerase chain reaction (PCR) to amplify the target cDNA sequence. Once amplified, the cDNA is cloned into a vector, such as a plasmid, for sequencing and further analysis. mdpi.com This process not only reveals the full-length sequence of the precursor but also provides the deduced amino acid sequence, which is crucial for subsequent functional studies. nih.gov
| Methodology | Description | Key Advantages |
| cDNA Library Screening | Construction of a cDNA library from amphibian skin and screening with probes based on conserved peptide sequences. | Allows for the discovery of novel and unexpected peptide precursors. |
| Rapid Amplification of cDNA Ends (RACE) | A PCR-based technique used to obtain the full length of a transcript from a known internal sequence. | Efficiently elongates partial cDNA sequences to reveal the complete precursor structure. |
| Degenerate PCR | Utilizes primers with mixed bases at specific positions to target a family of related genes. | Effective for identifying new members of a known peptide family like the brevinins. |
Gene Expression Profiling and Regulation
Understanding where and when the gene for the this compound is expressed provides critical clues about its physiological role. Gene expression profiling studies have shown that the transcription of genes encoding antimicrobial peptides is often tissue-specific and can be induced by external stimuli, such as injury or infection.
Techniques like Northern blot analysis and quantitative real-time PCR (qRT-PCR) are employed to measure the levels of specific mRNA transcripts in different tissues and under various conditions. This allows researchers to create an expression profile for the this compound gene, revealing its potential role in the innate immune response of the organism. The regulation of its expression is a complex process, often involving signaling pathways that are activated by pathogen-associated molecular patterns (PAMPs).
Precursor Structure and Architecture
The this compound is a multidomain protein that undergoes a series of post-translational modifications to yield the mature, active Brevinin-1SHb peptide. nih.govresearchgate.net This precursor architecture is a common feature among antimicrobial peptides and ensures that the potent, membrane-disrupting activity of the final peptide is sequestered until it is needed. nih.gov
Signal Peptide Domain
At the N-terminus of the this compound lies a signal peptide domain. researchgate.net This short, hydrophobic sequence of amino acids acts as a molecular "zip code," directing the newly synthesized precursor protein to the secretory pathway. nih.gov The signal peptide facilitates the translocation of the precursor across the membrane of the endoplasmic reticulum. nih.gov Once inside the secretory pathway, the signal peptide is cleaved off by a signal peptidase, a crucial first step in the maturation process. nih.gov The structure of this domain typically consists of a positively charged n-region, a central hydrophobic h-region, and a polar c-region containing the cleavage site. nih.gov
Acidic Spacer Domain
Following the signal peptide is an acidic spacer domain. nih.govresearchgate.net This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. The acidic nature of this domain is thought to play several roles. It may help to neutralize the positive charge of the mature peptide domain, preventing premature and potentially harmful interactions with cellular membranes. Additionally, it is believed to be involved in the correct folding and processing of the precursor.
Propeptide Convertase Processing Site (e.g., -Lys-Arg-)
The final step in the release of the mature Brevinin-1SHb peptide is the cleavage of the precursor at a specific processing site. This site is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (-Lys-Arg-). researchgate.net This dibasic motif is recognized by a class of enzymes known as propeptide convertases, such as furin. lsuhsc.edunih.gov These enzymes are serine proteases that cleave the precursor protein on the C-terminal side of the basic residue pair, liberating the active antimicrobial peptide. This highly specific cleavage event is a critical control point in the biosynthesis of many bioactive peptides and hormones.
| Domain | Primary Function | Key Characteristics |
| Signal Peptide | Directs the precursor to the secretory pathway. | Hydrophobic N-terminal sequence. |
| Acidic Spacer | Neutralizes the mature peptide's charge; aids in folding. | Rich in acidic amino acid residues. |
| Propeptide Convertase Site | Recognition site for enzymatic cleavage to release the mature peptide. | Typically a dibasic amino acid motif (e.g., -Lys-Arg-). |
Mature Peptide Segment within the Precursor
The mature Brevinin-1SHb peptide is a distinct segment located at the C-terminal region of its precursor protein. nih.gov This precursor undergoes a series of modifications to release the final, biologically active peptide. Brevinin-1 peptides, typically around 24 amino acids in length, are characterized by several conserved structural features. nih.govmdpi.com
A key characteristic of most Brevinin-1 family members is the C-terminal "Rana box". nih.govmdpi.com This is a disulfide-bridged cyclic heptapeptide (B1575542) motif with the general structure Cys-(Xaa)4-Lys-Cys. nih.govmdpi.com The disulfide bond forms between the two cysteine residues, creating a loop that is important for the peptide's structure and interaction with membranes. nih.govnih.gov While this Rana box was once thought to be essential for antimicrobial activity, some studies have shown that its removal does not always eliminate bioactivity, suggesting its role can be complex and peptide-specific. mdpi.comnih.gov
Table 1: General Characteristics of the Mature Brevinin-1 Peptide Segment
| Feature | Description |
|---|---|
| Typical Length | Approximately 24 amino acid residues. nih.gov |
| Key Motif | C-terminal "Rana box": a cyclic heptapeptide (Cys-(Xaa)4-Lys-Cys) formed by a disulfide bridge. nih.govmdpi.com |
| Invariant Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴. nih.gov |
| Common Residue | Proline at position 14, creating a structural kink. nih.gov |
Post-Translational Processing Pathways
Like many secreted peptides, the this compound, or prepropeptide, is synthesized through ribosomal translation and is initially inactive. mdpi.com It must undergo a series of enzymatic modifications, known as post-translational processing, to be converted into the mature, active peptide. mdpi.comnih.govjackwestin.com This multi-step pathway ensures the peptide is correctly folded, activated, and prepared for its role in the host's defense system. These modifications primarily occur within the endoplasmic reticulum and Golgi apparatus before the final peptide is stored in skin glands. mdpi.comjackwestin.com
The first crucial step in maturation is the proteolytic cleavage of the precursor protein. The precursor molecule has a typical tripartite structure: an N-terminal signal peptide, a central spacer region, and the C-terminal mature peptide sequence. mdpi.comresearchgate.net
The signal peptide guides the precursor into the secretory pathway and is quickly removed. The subsequent cleavage events are performed by endoproteases, which recognize and cut at specific sites. nih.govacs.org In many amphibian antimicrobial peptide precursors, the mature peptide sequence is flanked by specific propeptide convertase processing sites, often consisting of pairs of basic amino acid residues like Lysine-Arginine (-KR-). nih.gov These sites are targets for enzymes that cleave the peptide chain, releasing the immature Brevinin-1SHb peptide from the spacer region. nih.gov Further processing by carboxypeptidases may occur to trim any remaining basic residues from the C-terminus, resulting in the precise sequence of the mature peptide.
Following enzymatic cleavage, the liberated peptide undergoes further critical modifications. The most common and functionally significant modification for Brevinin peptides is C-terminal amidation. nih.govnih.gov This process is essential for the biological activity of many antimicrobial peptides. biorxiv.org
Evolutionary Biology and Phylogenetics of Brevinin 1 Family Precursors
Phylogenetic Analysis and Cladistic Relationships
Phylogenetic analyses, often employing methods like neighbor-joining, have revealed distinct evolutionary patterns within the Brevinin-1 family. Studies demonstrate that peptides from closely related frog species tend to cluster together, forming specific clades. nih.gov This cladistic grouping suggests that the diversification of these peptides occurred through relatively recent evolutionary events following the divergence of the species themselves. nih.gov
For instance, analysis of Brevinin-1 peptides from various Rana species shows clear phylogenetic relationships. While Rana sphenocephala (the southern leopard frog) is morphologically and genetically a close relative of Rana pipiens, their Brevinin-1 peptides show interesting distinctions. nih.gov Brevinin-1Sc, found in R. sphenocephala, is grouped within the R. pipiens clade. nih.govresearchgate.net However, other peptides from R. sphenocephala, such as Brevinin-1Sa and Brevinin-1Sb, are found in the R. berlandieri clade, hinting at more complex phylogenetic relationships than initially apparent. nih.govresearchgate.net The high concentration and significant sequence variability among these peptides suggest they could serve as valuable molecular markers for the taxonomic classification of ranid frogs. researchgate.net
Gene Duplication and Diversification Events
The remarkable diversity observed in the Brevinin-1 family is largely a consequence of gene duplication and subsequent diversification. nih.gov It is hypothesized that after species diverged, the genes encoding for Brevinin-1 precursors underwent duplication events. nih.gov These duplicated genes were then free to accumulate mutations, leading to a wide array of peptides with varied sequences and potentially new or modified functions. This process allows for rapid evolution, enabling host organisms to adapt to changing pathogenic threats. biorxiv.org
The identification of multiple Brevinin-1 precursors within a single species further supports the role of gene duplication. For example, 'shotgun' cloning techniques have identified Brevinin-1P, Brevinin-1S, and Brevinin-1V from Chinese frog species like Odorrana schmackeri, Odorrana versabilis, and Pelophylax plancyi fukienensis. nih.gov Similarly, multiple precursors for Brevinin-1RTa, -1RTb, and -1RTc have been found in the skin-derived cDNA library of Amolops ricketti. nih.gov These findings underscore that gene duplication is a primary engine for generating the extensive arsenal (B13267) of Brevinin-1 peptides observed in nature. nih.govbiorxiv.org
Conservation and Variation of Precursor Sequences Across Species
Specifically, four amino acid residues are consistently found in the same positions: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). nih.gov The two cysteine residues form a disulfide bridge to create a highly conserved C-terminal cyclic heptapeptide (B1575542) loop known as the "Rana box". researchgate.net This structural feature is a hallmark of the Brevinin-1 family. researchgate.net Proline at position 14 (Pro¹⁴) is also frequently present, creating a stable kink in the molecule's α-helical structure. nih.gov
The precursor molecule itself has a defined structure, typically consisting of a putative signal peptide sequence, an acidic spacer peptide domain, and the mature peptide domain. researchgate.net While the mature peptide region shows high variability (outside of the conserved residues), the signal peptide and acidic spacer regions often exhibit a higher degree of conservation, reflecting their essential roles in peptide processing and secretion.
| Feature | Conservation Status | Description / Key Residues |
| Overall Sequence | Poorly Conserved | High variability across species reflects adaptation to different pathogens. nih.gov |
| Invariant Residues | Highly Conserved | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ are critical for structure and function. nih.gov |
| "Rana Box" | Highly Conserved | C-terminal loop (Cys¹⁸-X-X-X-X-Lys²³-Cys²⁴) formed by a disulfide bridge. researchgate.net |
| Proline Kink | Often Present | Proline at position 14 (Pro¹⁴) induces a stable kink in the peptide structure. nih.gov |
| Precursor Structure | Conserved Architecture | Comprises a signal peptide, acidic spacer, and the mature peptide domain. researchgate.net |
Evolutionary Pressures Shaping Antimicrobial Peptide Diversification
The diversification of antimicrobial peptides like the Brevinin-1 family is strongly influenced by evolutionary pressures, primarily from host-pathogen co-evolutionary arms races. biorxiv.orgnih.gov As bacteria, fungi, and other pathogens evolve mechanisms to evade the host's immune system, there is intense selective pressure on the host to generate novel AMPs that can effectively combat these evolving threats. nih.govnih.gov This dynamic interaction drives the rapid evolution and diversification of AMP-encoding genes. biorxiv.org
This evolutionary pressure results in several observable patterns. The high rate of non-synonymous substitutions (changes in the DNA sequence that result in an amino acid change) compared to synonymous substitutions in the genes for mature peptides indicates positive selection for novelty. frontiersin.org The functional diversity of Brevinins, which show activity against a wide range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi, is a direct outcome of this pressure to maintain a broad-spectrum defense. nih.gov
While the primary driver is defense against infection, the evolutionary journey of AMPs can also lead to the acquisition of new functions, a process known as neofunctionalization. nih.gov Although the main role of Brevinin-1 peptides is antimicrobial, the structural variations resulting from evolutionary pressures could potentially lead to other biological activities, such as roles in immune modulation or anticancer effects. researchgate.netnih.gov Therefore, the diversification of the Brevinin-1 precursor is a multifaceted evolutionary process shaped by the constant need to overcome microbial resistance and potentially explore new functional landscapes. nih.govox.ac.uk
Structural Elucidation and Conformational Studies of Brevinin 1 Family Peptides
Methodologies for Secondary and Tertiary Structure Determination
A variety of biophysical and computational techniques are employed to determine the structure of Brevinin-1 peptides. These methods provide insights from the level of secondary structural elements, like α-helices, to the precise atomic arrangement in their tertiary structure.
Circular Dichroism (CD) spectroscopy is a fundamental tool for rapidly assessing the secondary structure of peptides in different environments. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For Brevinin-1 peptides, CD analysis consistently reveals a distinct conformational plasticity.
In aqueous solutions, such as 10 mM ammonium (B1175870) acetate (B1210297) (NH₄Ac), Brevinin-1 peptides like Brevinin-1pl and Brevinin-1GHd predominantly exist as random coils. nih.govportlandpress.com This is characterized by a CD spectrum with a single strong negative band around 200 nm. However, in the presence of membrane-mimetic environments, such as 50% trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant structural transition. nih.govnih.gov The CD spectra in these environments display the characteristic signature of an α-helical conformation: two negative minima around 208 nm and 222 nm, and a strong positive maximum around 192 nm. nih.gov This induced helicity is a hallmark of the Brevinin-1 family and is considered essential for its interaction with and disruption of microbial membranes. kribb.re.krkoreascience.kr
Computational approaches are invaluable for predicting peptide structures and understanding their properties. Sequence similarity searches using tools like BLAST are a first step to identify related peptides and build homology models. portlandpress.com For de novo structure prediction, servers like I-TASSER and trRosetta are utilized. portlandpress.comnih.govmdpi.com I-TASSER (Iterative Threading ASSEmbly Refinement) generates 3D atomic models from amino acid sequences, and has been used to predict the structures of peptides like Brevinin-1H and Brevinin-1GHd. portlandpress.comresearchgate.net The trRosetta algorithm has also been applied to predict the secondary structure of Brevinin-1GHd, indicating a composition of approximately 58% α-helix and 42% coil. nih.gov
Visualization tools such as HeliQuest are used to generate helical wheel diagrams from a peptide sequence. portlandpress.commdpi.com These diagrams are critical for illustrating the amphipathic nature of the induced α-helix, showing the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This amphipathicity is a key driver of membrane interaction. portlandpress.com
Table 1: Methodologies and Findings in Brevinin-1 Structural Analysis
| Methodology | Peptide Example | Environment | Key Findings |
|---|---|---|---|
| CD Spectroscopy | Brevinin-1pl, Brevinin-1GHd | Aqueous (NH₄Ac) vs. Membrane-Mimetic (TFE/SDS) | Demonstrates transition from random coil to α-helical structure. nih.govnih.gov |
| NMR Spectroscopy | Brevinin-1BYa | Membrane-Mimetic (SDS micelles, TFE) | Confirms a 3D structure with two α-helices connected by a flexible hinge. nih.gov |
| I-TASSER | Brevinin-1H, Brevinin-1GHd | In silico | Predicts 3D atomic models and secondary structure conformations. portlandpress.comresearchgate.net |
| trRosetta | Brevinin-1GHd | In silico | Predicts secondary structure composition (e.g., ~58% α-helix). nih.gov |
| HeliQuest | Brevinin-1GHd | In silico | Visualizes the amphipathic nature of the α-helix via helical wheel plots. portlandpress.commdpi.com |
Conformational States in Membrane-Mimetic Environments
The biological activity of Brevinin-1 peptides is intrinsically linked to their ability to adopt a specific conformation upon encountering a microbial membrane. In an aqueous or physiological environment, the peptides are largely unstructured and inactive. nih.govnih.gov This random coil state prevents non-specific aggregation and toxicity.
Upon interaction with negatively charged phospholipids (B1166683), characteristic of bacterial membranes, or in the presence of organic solvents like TFE and detergents like SDS that mimic the hydrophobic core of a lipid bilayer, the peptide rapidly folds into an amphipathic α-helical structure. nih.govnih.gov This induced structure is the active conformation. Molecular dynamics simulations and NMR studies have shown that the helical segments of the peptide lie parallel to the surface of the membrane mimic. nih.gov The hydrophobic face of the helix inserts into the nonpolar core of the membrane, while the hydrophilic, positively charged residues remain exposed to the solvent or interact with the phospholipid head groups. nih.gov This interaction is believed to disrupt membrane integrity through mechanisms such as the "carpet-like" model, leading to cell death. nih.gov
Significance of Conserved Structural Motifs
Despite considerable sequence diversity across the Brevinin-1 family, several structural motifs are highly conserved, pointing to their crucial role in the peptide's structure and function. nih.gov These include a hydrophobic N-terminal region, a central proline hinge, and the C-terminal "Rana box." nih.gov The amino acid sequence generally has four invariant residues: Alanine at position 9, and the Cysteine, Lysine (B10760008), and Cysteine residues that form the Rana box. nih.gov
A defining feature of most Brevinin-1 peptides is the C-terminal "Rana box." portlandpress.commdpi.com This is a cyclic heptapeptide (B1575542) motif formed by an intramolecular disulfide bond between two cysteine residues, typically at positions 18 and 24. nih.govmdpi.com The consensus sequence for this motif is Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴, where "Xaa" can be various amino acids. mdpi.com
N-Terminal Hydrophobic Motifs (e.g., FLP motif)
A defining characteristic of many Brevinin-1 family peptides is a highly hydrophobic motif at the N-terminus. researchgate.netresearchgate.net This region is critical for the peptide's interaction with the lipid bilayer of target cell membranes. researchgate.net High hydrophobicity in this domain is believed to facilitate a strong insertion into the membrane core. researchgate.netnih.gov
One of the most common and extensively researched N-terminal motifs in this family is the "FLP" motif, consisting of the amino acid sequence Phenylalanine-Leucine-Proline. researchgate.netresearchgate.net This sequence is a recurring feature among various Brevinin-1 peptides isolated from different frog species. researchgate.net For instance, Brevinin-1E, isolated from Rana esculenta, begins with the sequence FLPLLAGLAAN..., clearly demonstrating this motif. nih.gov The hydrophobic nature of the N-terminal domain, often exemplified by the FLP motif, is a key determinant of the peptide's lytic activity. Structure-activity relationship studies have shown that modifications or deletions in this N-terminal hydrophobic region can significantly impact the peptide's efficacy. For example, the deletion of the first three amino acids from Brevinin-1E was found to dramatically reduce its hemolytic activity while not substantially affecting its antimicrobial properties, indicating the importance of this region for cytotoxicity. nih.gov
The table below details the N-terminal sequences of several Brevinin-1 peptides, highlighting the prevalence of hydrophobic residues and the FLP motif.
| Peptide Name | N-Terminal Sequence | Source Organism |
| Brevinin-1E | FLP LLAGLAANFLP ... | Rana esculenta nih.gov |
| Brevinin-1GHd | FLG ALFKVAS... | Hylarana guentheri portlandpress.com |
| Brevinin-1PLb | FLP LIAGLAAK... | Not Specified researchgate.net |
| Brevinin-1PLc | FLP KIF... | Not Specified researchgate.net |
| Brevinin-1SHc | LPM LAGLAAN... | Pelophylax saharicus novoprolabs.com |
Proline Hinge Regions
A central feature in the structure of many Brevinin-1 peptides is the presence of a proline residue, typically around position 14, which creates a flexible "hinge" or "kink" in the peptide's backbone. nih.govnih.gov This proline-induced hinge is structurally significant because it disrupts the continuous α-helical conformation that begins at the N-terminus. nih.gov The kink allows the peptide to adopt a bent structure, which is thought to be crucial for its biological function. nih.gov
The stable kink produced by the proline residue separates the N-terminal hydrophobic α-helix from the C-terminal region. nih.govnih.gov This structural division enables the N-terminal hydrophobic segment to insert diagonally into the core of the target membrane, while the C-terminal part, often containing the cationic "Rana box," interacts with the negatively charged phospholipid head groups on the membrane surface. nih.gov This model of membrane interaction is a common feature proposed for the mechanism of action of Brevinin-1 peptides. nih.gov The presence and position of this proline hinge are highly conserved, suggesting its essential role in the peptide's function across the Brevinin-1 family. For example, Proline-14 is frequently observed in Brevinin-1 sequences. nih.gov
The table below illustrates the position of the proline hinge in various Brevinin-1 peptides.
| Peptide Name | Full Sequence | Proline Hinge Position |
| Brevinin-1E | FLPLLAGLAANFLP KIFCKITRKC | 14 nih.gov |
| Brevinin-1GHd | FLGALFKVASKLVP AAICSISKKC | 14 portlandpress.com |
| Brevinin-1SHc | LPMLAGLAANSLP KIFCKIIRKC | 13 novoprolabs.com |
Molecular Mechanisms of Action
Interaction with Biological Membranes
Brevinin-1 peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation in a hydrophobic, membrane-mimicking environment. nih.gov This structural change is crucial for their interaction with and perturbation of the phospholipid bilayer of target membranes. nih.govmdpi.com The mechanism is multifaceted, involving initial electrostatic attraction, membrane permeabilization, and depolarization. nih.govmdpi.com
The primary bactericidal action of the Brevinin-1 family is exerted by disrupting the integrity of the bacterial cell membrane. mdpi.commdpi.com This disruption can be described by several models, with the "toroidal pore" and "carpet" models being the most widely cited mechanisms for these types of peptides. researchgate.netnih.govresearchgate.net
Toroidal Pore Model: In this model, the peptides initially bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer, inducing a positive curvature strain that causes the membrane to bend inward. mdpi.comnih.gov This process forms a transient pore or channel where the water core is lined by both the peptides and the head groups of the lipid molecules. mdpi.comresearchgate.net This pore formation allows for the leakage of ions and cellular contents, ultimately leading to cell death. mdpi.com
Carpet Model: This model proposes that the peptides accumulate on the surface of the target membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. researchgate.net This binding is driven by electrostatic interactions. researchgate.net Once a critical concentration is achieved, the peptides cause a detergent-like effect, disrupting the membrane's structure and leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. researchgate.netsmolecule.com Some studies suggest that the kinetic profile of certain Brevinin-1 peptides, which show gradual membrane destabilization rather than immediate pore formation, is consistent with the carpet model. smolecule.com
The predominant mechanism may depend on the specific peptide concentration, lipid composition of the target membrane, and other environmental factors. nih.govresearchgate.net
A direct consequence of membrane permeabilization by Brevinin-1 peptides is the dissipation of the membrane potential, a process known as depolarization. mdpi.comresearchgate.net The formation of pores or defects in the membrane disrupts the essential ion gradients across the bacterial cytoplasmic membrane, which are vital for cellular processes like ATP synthesis. nih.gov
Studies on Brevinin-1 analogues have confirmed this depolarizing activity. Flow cytometry analysis using voltage-sensitive dyes has shown that treatment with Brevinin-1 peptides leads to a rapid loss of membrane potential in bacteria such as Vibrio cholerae. researchgate.net This disruption of the electrochemical gradient is a key step in the bactericidal cascade initiated by these peptides. frontiersin.org Assays using fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes, further confirm that Brevinins cause membrane permeabilization, a prerequisite for depolarization. researchgate.netportlandpress.com
| Peptide | Target Organism | Method | Observed Effect | Reference |
|---|---|---|---|---|
| Brevinin-1 HYba1 / HYba2 | Vibrio cholerae | FACS Analysis | Induces membrane depolarization followed by pore formation. | researchgate.net |
| Brevinin-1GHd | S. aureus, E. coli, MRSA | SYTOX Green Assay | Induces 100% membrane permeability at 2x and 4x MIC. | portlandpress.com |
| General AMPs | Bacteria | Voltage-Sensitive Dyes (e.g., DiSC3(5)) | Pore formation by toroidal or barrel-stave models leads to depolarization. | mdpi.comfrontiersin.org |
The selectivity of Brevinin-1 peptides for bacterial membranes over mammalian cells is largely attributed to differences in membrane lipid composition. mdpi.com Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG). mdpi.comsmolecule.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (neutral) phospholipids like phosphatidylcholine (PC). smolecule.com
Brevinin-1 peptides are cationic (positively charged), a feature that facilitates a strong initial electrostatic attraction to the negatively charged bacterial surfaces. nih.govnih.gov This interaction is critical for the subsequent steps of membrane disruption. nih.gov Research has shown that the presence of anionic lipids significantly enhances the adoption of the α-helical structure in Brevinin peptides, a conformation required for their disruptive activity. smolecule.comnih.gov For instance, the α-helical content of Brevinin-1PLa increases dramatically from 25-35% in neutral PC liposomes to 70-80% in the presence of anionic PG lipids. smolecule.com This selective interaction concentrates the peptide on the bacterial membrane, contributing to its targeted antimicrobial effect while minimizing damage to host cells at therapeutic concentrations. portlandpress.com
| Peptide Family | Key Feature | Interacting Lipid | Mechanism | Consequence | Reference |
|---|---|---|---|---|---|
| Brevinin-1 | Cationic nature | Anionic phospholipids (e.g., Phosphatidylglycerol) | Electrostatic attraction | Selective binding to bacterial membranes | nih.govmdpi.com |
| Brevinin-1PLa | Amphipathic helix | Anionic lipids | Enhanced α-helix formation | Increased membrane disruption efficiency | smolecule.com |
| Brevinin-1GHd | Net positive charge | Anionic membrane components | Initial binding and interaction | Targeted antimicrobial activity | portlandpress.com |
Interaction with Intracellular Targets
While membrane disruption is the most accepted mechanism of action for the majority of Brevinin-1 peptides, a growing body of evidence suggests that some AMPs can translocate across the cell membrane without causing complete lysis and interact with intracellular components. mdpi.comnih.gov This dual-action mechanism could contribute to their high efficiency.
Recent mechanistic studies on a rationally designed analogue of a Brevinin-1 peptide, des-Ala¹⁶-[Lys⁴]brevinin-1pl, have indicated that it may exert its bactericidal effects through multiple mechanisms, including not only membrane disruption but also by binding to DNA. nih.govresearchgate.net This suggests that after permeabilizing the bacterial membrane, the peptide may enter the cytoplasm and interfere with essential cellular processes like DNA replication or transcription. This dual-target mechanism, attacking both the cell envelope and intracellular functions, could be a strategy to enhance antimicrobial potency and reduce the likelihood of resistance development. mdpi.comnih.gov However, this function has been identified in an engineered analogue, and further research is needed to determine if it is a widespread characteristic of the natural Brevinin-1 family, including the Brevinin-1SHb precursor.
The ability of the this compound or its mature peptide to directly modulate enzyme activity is not well-documented in the current scientific literature. The primary mechanism of action for the Brevinin family is strongly centered on membrane permeabilization. mdpi.comresearchgate.net While some AMPs are known to inhibit intracellular processes, specific interactions with and modulation of bacterial enzymes by Brevinin-1 peptides have not been reported in the reviewed studies. Future investigations may explore this possibility, but at present, it is not considered a primary mechanism of action for this peptide family.
Biofilm Inhibition and Eradication Mechanisms
Several members of the Brevinin-1 family have demonstrated potent capabilities in both preventing the formation of bacterial biofilms and eliminating established ones. nih.govnih.gov This activity is crucial, as biofilms represent a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. The primary mechanism underlying this antibiofilm activity is believed to be the disruption of bacterial membranes. nih.gov
Research on Brevinin-1GHa, isolated from the skin secretion of Hylarana guentheri, has shown that it can effectively suppress the formation of biofilms by Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Furthermore, it is also capable of eradicating pre-formed biofilms of these microorganisms. nih.gov Similarly, Brevinin-1OS and its analogues have been reported to inhibit the formation of biofilms and eradicate mature biofilms of S. aureus and Meticillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another related peptide, Brevinin-1BW, also possesses strong biofilm inhibitory and eradication capabilities. nih.gov
The antibiofilm efficacy of these peptides is often quantified by determining the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Table 1: Antibiofilm Activity of Selected Brevinin-1 Peptides
| Peptide | Target Organism | MBIC (µM) | MBEC (µM) |
|---|---|---|---|
| Brevinin-1GHa | Staphylococcus aureus | 4 | 16 |
| Brevinin-1GHa | Escherichia coli | 32 | 64 |
| Brevinin-1GHa | Candida albicans | 2 | 8 |
Data sourced from research on Brevinin-1GHa. nih.gov
The proposed mechanism for biofilm inhibition and eradication involves the peptide's ability to permeabilize the cell membranes of the bacteria within the biofilm. nih.gov This disruption of membrane integrity leads to leakage of cellular contents and ultimately cell death, thus compromising the biofilm structure.
Lipopolysaccharide (LPS) Binding and Neutralization
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a strong inflammatory response in humans. Several Brevinin-1 peptides have been shown to bind to and neutralize LPS, thereby mitigating its pro-inflammatory effects. nih.govnih.gov This suggests a potential therapeutic application for these peptides in conditions associated with bacterial sepsis.
Brevinin-1GHd, for instance, has been demonstrated to bind directly to LPS. nih.govnih.gov This interaction is crucial for its anti-inflammatory properties. The binding affinity of Brevinin-1GHd to LPS has been quantified, showing a dissociation constant (Kd) of 6.49 ± 5.40 mM. nih.govresearchgate.net By binding to LPS, Brevinin-1GHd can prevent it from interacting with host cell receptors, such as Toll-like receptor 4 (TLR4), which is a key step in the activation of the inflammatory cascade. nih.gov
The neutralization of LPS by Brevinin-1 peptides leads to a significant reduction in the production of pro-inflammatory cytokines. In studies involving Brevinin-1BW, treatment of LPS-stimulated cells with the peptide resulted in a substantial decrease in the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Specifically, at a concentration of 4 μg/mL, Brevinin-1BW reduced the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively. nih.gov This highlights the potent anti-inflammatory potential of these peptides.
Table 2: LPS Neutralization Activity of Brevinin-1BW
| Inflammatory Cytokine | % Reduction in Release (at 4 µg/mL) |
|---|---|
| TNF-α | 87.31% |
| IL-1β | 91.46% |
| IL-6 | 77.82% |
Data sourced from research on Brevinin-1BW. nih.gov
The mechanism of LPS neutralization is attributed to the cationic and amphipathic nature of the Brevinin-1 peptides. The positively charged residues on the peptide are thought to interact with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS, which is the endotoxic center of the molecule. This binding effectively sequesters LPS and prevents it from activating the host's immune response.
Structure Activity Relationship Studies and Peptide Engineering
Rational Design of Brevinin-1SHb Analogues
The rational design of Brevinin-1SHb analogues is a strategic approach aimed at improving their therapeutic index. This process involves targeted modifications to the peptide's primary structure to enhance its antimicrobial potency while minimizing unintended effects, such as toxicity to host cells. researchgate.netnih.govqub.ac.uk The design process is often guided by a deep understanding of the roles that different structural parameters—such as net charge, hydrophobicity, amphiphilicity, and helicity—play in the peptide's biological activity. researchgate.netju.edu.jo
A key objective in the design of novel Brevinin analogues is to achieve a delicate balance between these physicochemical properties. ju.edu.jo For instance, while increasing the net positive charge can enhance antimicrobial activity, an excessive charge may lead to increased hemolytic activity. researchgate.netju.edu.jo Therefore, the design process often involves iterative cycles of computational modeling, chemical synthesis, and biological evaluation to identify analogues with an optimal combination of properties. rsc.orgrsc.org
Various strategies have been employed in the rational design of Brevinin analogues, including amino acid substitutions, truncations, and the incorporation of non-natural amino acids. mdpi.com For example, analogues of Brevinin-1OS were designed by excising the Ranabox, removing N-terminal hydrophobic amino acids, and substituting specific residues to increase the peptide's activity. mdpi.com These modifications are intended to modulate the peptide's interaction with microbial versus host cell membranes, thereby improving its selectivity.
Effects of Amino Acid Substitutions and Deletions
For example, substitutions with arginine have been shown to enhance activity against Gram-positive bacteria, whereas lysine (B10760008) substitutions can decrease activity due to reduced hydrophobicity. nih.gov Histidine substitutions, on the other hand, have been observed to reduce hemolysis, suggesting an improvement in selectivity. nih.gov The deletion of certain domains, such as the C-terminal "Rana box," has also been explored as a strategy to reduce toxicity while retaining antimicrobial potency. nih.govqub.ac.uk
The following table summarizes the effects of various amino acid substitutions on the properties of Brevinin analogues, as reported in different studies.
| Original Peptide | Modification | Key Finding | Reference |
| Brevinin-1pl | Lysine to Arginine substitution | Enhanced activity against Gram-positive bacteria, but reduced efficacy against Gram-negative strains. | nih.gov |
| Brevinin-1pl | Lysine to Histidine substitution | Diminished activity against Gram-negative bacteria but reduced hemolysis, indicating improved selectivity. | nih.gov |
| Brevinin-1OS | Glycine to Lysine substitution | Intended to increase the activity of the peptide. | mdpi.com |
| Brevinin-1OS | Valine to Tryptophan substitution | Designed to investigate the structure-activity relationship. | mdpi.com |
These studies underscore the principle that even single amino acid changes can lead to significant alterations in the biological profile of Brevinin peptides. mdpi.com
Hydrophobicity, a measure of the tendency of the peptide to partition into a nonpolar environment, is influenced by the nature of the amino acid side chains. bohrium.comredalyc.org Increasing the hydrophobicity can enhance antimicrobial activity, but often at the cost of increased toxicity to host cells. bohrium.com Conversely, a decrease in hydrophobicity may lead to reduced efficacy. nih.gov The balance between these two properties is crucial for developing selective antimicrobial peptides. nih.govju.edu.jo
The table below illustrates the interplay between amino acid substitutions, helicity, and hydrophobicity in Brevinin analogues.
| Peptide Analogue | Modification | Effect on Helicity | Effect on Hydrophobicity | Reference |
| Brevinin-1pl-6K | Lysine substitution | Not specified | Reduced hydrophobicity | nih.gov |
| Brevinin-1pl-3H | Histidine substitution | Not specified | Greatly improved hydrophobicity | nih.gov |
| Brevinin-1BYa | D-amino acid substitutions | Disrupted helicity | Decreased hydrophobicity | nih.gov |
A primary goal of engineering Brevinin-1SHb analogues is to enhance their selectivity for microbial membranes over host cell membranes. bohrium.com This selectivity is largely governed by the peptide's interactions with the different lipid compositions of these membranes. nih.govsoton.ac.ukfrontiersin.org Amino acid substitutions can modulate these interactions by altering the peptide's charge, hydrophobicity, and amphipathic character.
Cationic residues, such as lysine and arginine, play a crucial role in the initial electrostatic attraction of the peptide to the negatively charged surfaces of bacterial membranes. nih.gov Increasing the net positive charge can strengthen this initial interaction. researchgate.net However, the hydrophobic residues are responsible for inserting into the lipid bilayer and disrupting the membrane integrity. redalyc.org
The strategic placement of charged and hydrophobic residues can influence how the peptide orients itself upon membrane binding, which in turn affects its disruptive mechanism. nih.gov For example, modifications that increase the amphipathicity of the α-helix can lead to a more efficient perturbation of the microbial membrane. By fine-tuning the balance between cationic and hydrophobic properties, it is possible to design peptides that are highly active against bacteria but have minimal lytic effects on eukaryotic cells, such as red blood cells. bohrium.com
Role of Specific Residues and Motifs in Biological Activities (e.g., N-terminus, C-terminus, Rana Box)
Specific residues and conserved motifs within the Brevinin-1SHb sequence play distinct and critical roles in its biological activities. researchgate.netju.edu.joresearchgate.netmdpi.com The N-terminal region, the C-terminal domain, and the characteristic "Rana box" have all been subjects of intensive study to elucidate their contributions to the peptide's function.
The N-terminal domain of Brevinin-1 is considered a critical region for its antimicrobial activity. nih.gov Modifications in this region, such as the substitution of L-leucine with D-leucine, have been shown to enhance the antibacterial activity of some Brevinin-2 peptides, suggesting a key role in membrane interaction. nih.gov
The C-terminus, particularly the cyclic heptapeptide (B1575542) domain known as the "Rana box," is another crucial motif. mdpi.com This structure, formed by a disulfide bridge between two cysteine residues, was initially thought to be essential for antibacterial activity. nih.govkoreascience.kr However, subsequent research has shown that C-terminally truncated Brevinin peptides lacking the Rana box can still retain antimicrobial activity. nih.gov In fact, removal of the Rana box has been identified as a strategy to substantially reduce hemolysis while maintaining bioactivity. nih.govqub.ac.uk This suggests that the Rana box may be a primary determinant of toxicity rather than a strict requirement for antimicrobial action. nih.govqub.ac.uk
The table below summarizes the functional roles of different domains and motifs within Brevinin peptides.
| Domain/Motif | Amino Acid Residues | Function | Reference |
| N-terminus | Residues 1-13 | Critical region for antimicrobial activity. | nih.gov |
| C-terminus (Rana Box) | Cys-(Xaa)4-Lys-Cys | Contributes significantly to hemolytic activity; not essential for antimicrobial activity. | nih.govqub.ac.ukmdpi.comnih.gov |
| Invariant Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Conserved residues important for the structure and function of Brevinin-1 peptides. | nih.gov |
| Proline Kink | Pro¹⁴ | Produces a stable kink in the molecule, influencing its overall conformation. | mdpi.comnih.gov |
Strategies for Enhancing Activity and Reducing Unintended Biological Effects (e.g., host cell interaction)
A major focus of Brevinin-1SHb research is the development of strategies to create analogues with an improved therapeutic window—that is, high antimicrobial potency coupled with low toxicity to host cells. researchgate.netnih.govju.edu.joresearchgate.netbohrium.com Several approaches have proven effective in decoupling the desired antimicrobial activity from unintended biological effects like hemolysis. nih.gov
One successful strategy involves the truncation of the peptide, particularly the removal of the C-terminal Rana box. nih.gov As mentioned previously, this modification can significantly reduce hemolytic activity without a corresponding loss of antimicrobial efficacy. nih.govqub.ac.uk
Another powerful technique is the substitution of L-amino acids with their D-enantiomers at specific positions. mdpi.com The introduction of D-amino acids can alter the peptide's susceptibility to proteases, thereby increasing its stability. Furthermore, strategic D-amino acid substitutions, especially in the N-terminal region, can modulate membrane selectivity and lead to a substantial improvement in the therapeutic index. nih.gov For example, a D-leucine substitution in a truncated Brevinin-2 analogue resulted in a more than ten-fold improvement in its hemolytic profile. nih.gov
Systematic scanning and replacement of inherent hydrophobic and cationic residues with their D-enantiomeric counterparts is another rational design approach. researchgate.net Additionally, lysine-to-arginine substitutions have been explored. researchgate.net The goal of these modifications is to find an optimal balance of charge and hydrophobicity that maximizes bacterial membrane disruption while minimizing interaction with host cell membranes. nih.gov Ultimately, the combination of different modification strategies, such as C-terminal truncation followed by N-terminal chiral substitution, represents a powerful design principle for developing safer and more effective peptide-based therapeutics. nih.gov
Advanced Research Methodologies and Techniques
Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
The chemical synthesis of Brevinin peptides is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). hilarispublisher.combeilstein-journals.org This technique is a cornerstone in peptide research, allowing for the efficient and rapid production of peptides in a controlled, stepwise manner. hilarispublisher.combachem.com The general SPPS process involves anchoring the C-terminal amino acid to an insoluble polymer resin. bachem.com The peptide chain is then elongated through sequential cycles of deprotection of the Nα-protecting group, washing, and coupling of the next protected amino acid. bachem.com Because the growing peptide is attached to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing steps, which simplifies the purification process. hilarispublisher.com
The most common strategy employed is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology. beilstein-journals.org Once the desired amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). bachem.com The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity (typically >95%). tums.ac.ir
This methodology has been successfully used to synthesize various Brevinin peptides and their analogues for structure-activity relationship studies. For instance, Brevinin-2R and its analogues were synthesized via SPPS to investigate their structural features and biological implications. tums.ac.irtums.ac.ir Similarly, a novel peptide, Brevinin-1BW, was successfully synthesized using solid-phase synthesis before its antimicrobial and hemolytic activities were evaluated. nih.gov The ability to chemically synthesize these peptides is crucial for producing the quantities needed for research and for creating modified versions to enhance therapeutic properties. hilarispublisher.com
| SPPS Step | Description | Key Reagents/Components |
|---|---|---|
| Resin Loading | The first C-terminal amino acid is covalently attached to an insoluble polymer support (resin). | Polymer resin (e.g., Polystyrene), Fmoc-protected amino acid |
| Deprotection | The Nα-protecting group (Fmoc) is removed to expose a free amine for the next coupling step. | Piperidine in a solvent like DMF |
| Coupling | The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. | Fmoc-protected amino acid, coupling reagents (e.g., HATU), base (e.g., DIPEA) |
| Washing | Excess reagents and soluble by-products are washed away from the resin-bound peptide. | Solvents like DMF and DCM |
| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |
| Purification | The crude peptide is purified to a high degree. | Reverse-Phase HPLC |
Spectroscopic and Imaging Techniques for Mechanism Elucidation (e.g., SEM, Flow Cytometry)
Understanding how Brevinin peptides kill microbes is critical for their development as therapeutic agents. Spectroscopic and imaging techniques are vital for elucidating these mechanisms, which primarily involve disruption of the bacterial cell membrane. nih.govmdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of bacterial cells, allowing researchers to visualize the morphological changes induced by peptide treatment. Studies on various Brevinin peptides, such as Brevinin-1OS and Brevinin-1BW, have used SEM to demonstrate their membrane-disrupting effects. nih.govmdpi.com SEM micrographs of bacteria like S. aureus and E. faecalis treated with Brevinin-1BW show clear evidence of membrane damage, including the formation of blisters, wrinkled surfaces, and complete cell lysis, leading to the leakage of cellular contents. nih.govfrontiersin.org These observations provide direct visual proof of the peptide's bactericidal mechanism. mdpi.com
Flow Cytometry is a powerful technique used to quantify membrane permeabilization and other cellular processes in a large population of cells. nih.gov In the context of Brevinin research, flow cytometry is often used with fluorescent dyes like propidium (B1200493) iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes. nih.gov When a Brevinin peptide disrupts the bacterial membrane, the dye enters the cell and binds to nucleic acids, causing a measurable increase in fluorescence. This allows for the quantification of membrane damage in a cell population. For example, flow cytometry analysis showed that Brevinin-1BW caused membrane damage in approximately 52.2% of S. aureus cells and 43.6% of E. faecalis cells at its minimum inhibitory concentration (MIC). nih.gov This technique can also be used to study peptide internalization into cells by using fluorescently-labeled peptides. nih.govresearchgate.net
Proteomic and Transcriptomic Approaches in Peptide Discovery and Characterization
The discovery of novel Brevinin precursors largely relies on proteomic and transcriptomic analyses of amphibian skin secretions, which are a rich source of bioactive peptides. mdpi.comnih.gov
Transcriptomic approaches, particularly "shotgun" cloning, have been instrumental in identifying the precursor sequences of many Brevinin peptides. nih.gov This method involves constructing a cDNA library from the mRNA extracted from the skin secretions of a frog. nih.gov The cDNA library is then screened to find sequences that encode peptide precursors. These precursor sequences typically contain a signal peptide, an acidic spacer region, and the sequence of the mature peptide, often flanked by an enzyme cleavage site. nih.gov This molecular cloning technique has been used to identify the deduced sequences of numerous Brevinins, such as Brevinin-1P, Brevinin-1S, and Brevinin-1V, from various frog species. nih.gov
Proteomic techniques, primarily using high-resolution mass spectrometry, are used to directly analyze the complex mixture of peptides present in the skin secretions. nih.gov This approach allows for the identification and sequencing of mature peptides. nih.govacs.org By comparing the peptides identified through proteomics with the precursor sequences found via transcriptomics, researchers can confirm the exact processing sites and post-translational modifications of the mature peptides. nih.gov Proteomic studies have significantly accelerated the discovery of amphibian antimicrobial peptides. nih.gov
Bioinformatic and Computational Approaches in Peptide Design and Prediction
Bioinformatic and computational tools are indispensable for analyzing Brevinin sequences, predicting their structure and function, and designing novel analogues with improved therapeutic properties. researchgate.net
Structure Prediction: The three-dimensional structure of Brevinin peptides, which is crucial for their function, can be predicted using servers like I-TASSER (Iterative Threading ASSEmbly Refinement). researchgate.netresearchgate.netzhanggroup.org I-TASSER generates 3D models of a protein from its amino acid sequence, providing insights into its spatial arrangement. nih.gov These models often show that Brevinin peptides adopt an alpha-helical secondary structure, which is a common feature of many membrane-active AMPs. nih.govportlandpress.com
Helical Wheel Projections: To visualize the amphipathic nature of these alpha-helices, tools like HeliQuest are used to generate helical wheel projections. researchgate.net A helical wheel is a 2D representation that looks down the axis of the helix, showing the distribution of hydrophobic and hydrophilic amino acid residues. wikipedia.orgwixsite.com For Brevinin peptides, these plots typically reveal a distinct hydrophobic face and a hydrophilic/charged face. portlandpress.comresearchgate.net This amphipathicity is critical for the peptide's ability to interact with and disrupt the lipid bilayer of bacterial membranes. nih.gov
Analogue Design: Computational analysis of the physicochemical properties of Brevinin peptides—such as net charge, hydrophobicity, and hydrophobic moment—guides the rational design of new analogues. researchgate.netnih.gov By systematically substituting amino acids, researchers can aim to enhance antimicrobial potency while reducing undesirable side effects like hemolytic activity. researchgate.net For example, modifications can be focused on the non-hydrophobic surface to modulate the peptide's properties without disrupting its core structure. nih.gov These computational approaches significantly accelerate the development of new peptide-based drug candidates by predicting the most promising modifications before undertaking costly and time-consuming chemical synthesis and testing. nih.gov
| Computational Tool/Approach | Application in Brevinin Research | Information Gained |
|---|---|---|
| I-TASSER | Prediction of the 3D structure of Brevinin peptides and their analogues. researchgate.netresearchgate.net | Insights into the peptide's folding, secondary structure (e.g., alpha-helix content), and overall topology. portlandpress.com |
| HeliQuest | Generation of helical wheel projections. researchgate.net | Visualization of the amphipathic character, showing the separation of hydrophobic and hydrophilic residues on the helical surface. portlandpress.com |
| Sequence Alignment (e.g., BLASTp) | Comparing a new peptide sequence against databases of known peptides. | Identification of homology to the Brevinin family and classification of novel peptides. |
| Physicochemical Property Calculators | Calculating properties like net charge, hydrophobicity, and isoelectric point. nih.gov | Guiding the rational design of analogues with enhanced selectivity and reduced toxicity. nih.gov |
Future Directions and Research Perspectives
Unexplored Biological Activities and Targets
While the Brevinin superfamily is primarily recognized for its potent antimicrobial properties against a wide spectrum of bacteria and fungi, its full range of biological activities remains largely uncharted. nih.gov Future research is expected to delve into several promising, yet underexplored, functions.
Anti-inflammatory and Immunomodulatory Effects : Recent studies on other Brevinin-1 peptides, such as Brevinin-1GHd, have revealed significant lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities. nih.govresearchgate.net This peptide was shown to suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inactivating the MAPK signaling pathway. nih.gov This discovery opens a critical research avenue to investigate whether the Brevinin-1SHb precursor or its derived peptides possess similar immunomodulatory capabilities, which could make them valuable candidates for treating sepsis or inflammatory disorders.
Antiviral Properties : Some members of the Brevinin family have demonstrated antiviral activity, for instance against the Herpes Simplex Virus (HSV). nih.govnih.gov Brevinin-1BYa has been documented to inhibit HSV-1 infection by either inactivating free virions or disrupting intracellular viral replication. nih.gov A systematic screening of Brevinin-1SHb and its analogues against a diverse panel of viruses could uncover novel antiviral leads.
Anticancer Mechanisms : Certain brevinins exhibit cytotoxicity toward cancer cells, a function attributed to their cationic nature and interaction with the negatively charged membranes of malignant cells. nih.gov For example, Brevinin-2R has shown promising anticancer activity with a better therapeutic window than some conventional drugs like doxorubicin. researchgate.net The precise molecular targets and the full extent of the anticancer potential of the Brevinin-1 subgroup, including Brevinin-1SHb, are yet to be fully elucidated. Research could focus on its selectivity for different cancer cell lines and its mechanism of inducing cell death.
Metabolic Regulation : An intriguing but less-studied activity of some brevinins is their ability to stimulate insulin (B600854) release. nih.gov The molecular mechanisms behind this action are currently unknown. Investigating whether Brevinin-1SHb influences glucose metabolism or pancreatic beta-cell function could reveal novel therapeutic approaches for metabolic diseases.
Integration of Multi-Omics Data for Comprehensive Understanding
To move beyond single-peptide characterization, a holistic, systems-biology approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for gaining a comprehensive understanding of the this compound in its native biological context. frontiersin.org
Multi-omics integration can address several key questions: nih.govfrontiersin.org
Regulatory Networks : By combining transcriptomics (gene expression) with proteomics, researchers can uncover the regulatory pathways that control the expression of the this compound gene. This could reveal the environmental or physiological triggers (e.g., pathogen exposure) that lead to its production. nih.gov
Biomarker Discovery : Integrated analysis can help identify molecular signatures associated with the peptide's activity. nih.gov For example, metabolomics could identify changes in cellular metabolites that occur in response to the peptide, providing insights into its mechanism of action and potential biomarkers for its efficacy.
Functional Context : Placing the precursor within a larger molecular interaction network can reveal connections to other cellular processes. mdpi.com User-friendly web platforms like OmicsAnalyst and OmicsNet 2.0 are designed to facilitate this type of network-based analysis, helping to visualize the complex relationships between genes, proteins, and metabolites. mdpi.com
Advancements in Peptide Engineering for Targeted Research Applications
Rational peptide engineering provides a powerful tool to optimize the properties of natural peptides like those derived from the this compound. The goal is to enhance therapeutic efficacy while minimizing undesirable side effects, such as hemolytic activity. nih.govnih.gov
Key strategies for future engineering efforts include:
Amino Acid Substitution : The strategic substitution of amino acids can fine-tune a peptide's characteristics. Studies on Brevinin-1pl have shown that introducing arginine, lysine (B10760008), or histidine can modulate the balance between charge and hydrophobicity, enhancing antimicrobial and anticancer efficacy while reducing cytotoxicity. nih.gov For instance, increasing the net positive charge can improve interaction with negatively charged bacterial membranes. mdpi.com
Structural Modifications : The unique C-terminal disulfide loop, known as the "Rana box," is a hallmark of most brevinins and is crucial for their structural integrity. researchgate.netmdpi.com Engineering efforts have explored modifying or even truncating this domain. In some cases, C-terminal truncation has successfully decoupled antimicrobial potency from high hemolytic activity, creating safer analogues. mdpi.com
Chirality and Stability : Introducing D-amino acids in place of natural L-amino acids is a proven strategy to increase a peptide's resistance to proteolytic degradation, thereby enhancing its stability and bioavailability in a therapeutic context. researchgate.net
Hydrophobicity Modulation : A delicate balance of hydrophobicity is critical; high hydrophobicity can improve membrane interaction but may also increase toxicity to host cells. nih.govmdpi.com Future engineering of Brevinin-1SHb analogues will involve optimizing this property to maximize selectivity for microbial or cancer cells over host cells.
The table below summarizes findings from engineering analogues of Brevinin-1 peptides, providing a blueprint for future work on Brevinin-1SHb.
| Original Peptide | Modification Strategy | Outcome | Reference |
| Brevinin-1pl | Arginine, Lysine, Histidine substitutions | Enhanced antimicrobial/anticancer activity, reduced cytotoxicity | nih.gov |
| Brevinin-1OS | N-terminal truncation and charge modification | Creation of shorter analogues with broad-spectrum antibacterial properties and low hemolytic activity | mdpi.com |
| Brevinin-1E | Moved C-terminal "Rana box" to a central position | Decreased hemolytic activity while maintaining antibacterial properties | nih.gov |
| B2OS (Brevinin-2) | C-terminal truncation and N-terminal chiral substitution | Decoupled hemolytic activity from antimicrobial potency, creating a lead compound with a superior safety profile | mdpi.com |
Theoretical Implications for Antimicrobial Peptide Design Principles
The Brevinin-1 family, including the this compound, serves as an excellent model for deriving fundamental principles of antimicrobial peptide (AMP) design. Their structure-activity relationships offer valuable lessons for the de novo creation of synthetic therapeutics. mdpi.com
Key design principles derived from studying brevinins include:
The Importance of Amphipathicity : Brevinin-1 peptides typically exist as a random coil in aqueous solutions but adopt an amphipathic α-helical structure in membrane-like environments. nih.govresearchgate.net This structural transition is fundamental to their ability to perturb and disrupt the phospholipid bilayer of target membranes. nih.gov Understanding the sequence determinants of this transition in Brevinin-1SHb can guide the design of new peptides with optimized membrane-disrupting capabilities.
Balancing Cationicity and Hydrophobicity : The functional activity of brevinins is largely determined by the interplay between cationic amino acids (which facilitate interaction with anionic bacterial membranes) and hydrophobic residues (which drive insertion into the lipid bilayer). nih.govmdpi.com A critical balance is necessary; an excess of either can lead to a loss of selectivity or increased toxicity. mdpi.com Systematic analysis of Brevinin-1SHb analogues can help to computationally model and predict this optimal balance.
The Role of Structural Motifs : The conserved "Rana box" at the C-terminus provides structural stability. mdpi.com Investigating its precise contribution to different biological activities (e.g., antimicrobial vs. anticancer) can inform whether similar cyclic constraints are beneficial in synthetic peptide design. mdpi.com The common presence of a proline residue, which creates a "kink" in the helical structure, is another feature whose functional role merits deeper theoretical and experimental study. nih.gov
By dissecting the molecular grammar of the this compound and its mature peptide, researchers can refine the rules that govern AMP activity, paving the way for the rational design of next-generation antibiotics that are potent, selective, and less prone to resistance. mdpi.com
Q & A
Q. What experimental methods are essential for characterizing the structural properties of Brevinin-1SHb precursor?
To confirm the identity and purity of this compound, researchers should combine high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) for structural elucidation, and chromatographic techniques (e.g., HPLC) for purity assessment. For novel compounds, elemental analysis must align with theoretical compositions, and spectral data should be deposited in accessible repositories. Known compounds require literature cross-referencing to resolve discrepancies (e.g., melting points or spectral peaks) .
Q. How can researchers design initial bioactivity screening assays for this compound?
Prioritize in vitro assays targeting antimicrobial, anticancer, or immunomodulatory activities. Use standardized cell lines (e.g., ATCC-derived) and include positive/negative controls (e.g., established antimicrobial peptides). Dose-response curves and time-kill kinetics should be quantified using assays like broth microdilution (for MIC/MBC) or fluorescence-based viability tests. Ensure assays comply with NIH preclinical reporting guidelines to enhance reproducibility .
Q. What criteria determine the selection of synthesis or extraction methods for this compound?
Solid-phase peptide synthesis (SPPS) is optimal for custom analogs, while extraction from natural sources (e.g., frog skin secretions) requires purification via liquid chromatography. Validate synthetic yields and purity using mass spectrometry and HPLC. For extraction, include ecological and ethical considerations in sourcing biological materials .
Advanced Research Questions
Q. How should conflicting bioactivity data for this compound be resolved?
Conduct a comparative analysis of experimental parameters:
- Assay conditions : Compare buffer pH, temperature, and ion concentrations, which may alter peptide stability.
- Cell models : Test across multiple cell lines (e.g., primary vs. immortalized) to identify model-specific effects.
- Dose standardization : Normalize peptide concentrations using quantitative methods like amino acid analysis. Discrepancies should be statistically validated and reported with raw data in supplementary materials .
Q. What strategies are effective for studying the in vivo mechanism of action of this compound?
Use transgenic animal models (e.g., zebrafish for antimicrobial studies) or tissue-specific knockout models to isolate pathways. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify target molecules. Include pharmacokinetic analyses (e.g., plasma half-life via ELISA) and toxicity assessments (histopathology, serum biomarkers). Ethical approvals and detailed methodologies must align with institutional guidelines .
Q. How can researchers optimize the structural-activity relationship (SAR) of Brevinin-1SHb analogs?
Employ computational modeling (e.g., molecular dynamics simulations) to predict key residues for bioactivity. Synthesize analogs with systematic substitutions (e.g., D-amino acids or cyclization) and test using parallelized assays. Validate membrane interactions via surface plasmon resonance (SPR) or circular dichroism (CD). Publish full synthetic protocols and spectral data to enable replication .
Q. What methodologies address challenges in scaling up this compound production for preclinical studies?
For synthetic peptides, optimize SPPS protocols using microwave-assisted synthesis to improve yield. For natural extraction, implement scalable chromatography (e.g., FPLC) and lyophilization. Include stability studies (e.g., thermal degradation kinetics) and validate batch-to-batch consistency using ISO-compliant quality control measures .
Methodological Considerations
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) for structural confirmation. Report statistical significance thresholds (e.g., p < 0.05) and effect sizes in bioactivity studies .
- Reproducibility : Adhere to FAIR data principles by depositing raw data in repositories like Zenodo or GenBank. Include step-by-step protocols in supplementary materials .
- Ethical Compliance : Document institutional review board (IRB) approvals for animal or human-derived studies, and cite relevant guidelines (e.g., ARRIVE for animal research) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
